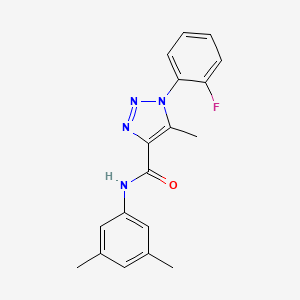
N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17FN4O and its molecular weight is 324.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, a member of the 1,2,3-triazole class of compounds, has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Overview
- IUPAC Name : this compound
- Molecular Formula : C18H17FN4O
- Molecular Weight : 324.359 g/mol
- CAS Number : 899213-22-0
Biological Activities
The biological activities of this compound are primarily attributed to the 1,2,3-triazole moiety. Compounds containing this structure have been reported to exhibit a wide range of pharmacological effects:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of various 1,2,3-triazole derivatives. For instance:
- A series of 1,2,3-triazole hybrids were synthesized and evaluated for their anticancer activity against non-small-cell lung cancer (NSCLC) cell lines. One compound exhibited an IC50 value of 6.06 μM against H460 cells and induced significant apoptosis through reactive oxygen species (ROS) generation and increased expression of LC3 and γ-H2AX proteins .
2. Antimicrobial Properties
The antimicrobial efficacy of triazole compounds has been extensively studied:
- Compounds with the 1,2,3-triazole scaffold have shown activity against various bacterial strains and fungi. For example, some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL against E. coli . However, specific data on this compound's antimicrobial activity remains limited.
3. Neuroprotective Effects
The compound's potential in neuroprotection has been suggested through its interaction with cholinergic systems:
- The triazole ring has been linked to anti-cholinesterase activity, which could be beneficial in treating neurodegenerative diseases . The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities is crucial for enhancing cognitive functions and memory retention.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The nitrogen atoms within the triazole ring facilitate interactions with target enzymes such as AChE and BuChE .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by generating ROS and activating specific protein expressions related to cell death .
Data Summary
| Biological Activity | Findings |
|---|---|
| Anticancer | IC50 = 6.06 μM against H460 cells; induces apoptosis through ROS generation |
| Antimicrobial | Active against E. coli with MIC = 0.0063 μmol/mL; limited data on specific efficacy |
| Neuroprotective | Potential AChE inhibition; implications for neurodegenerative disease treatment |
Case Studies
Several case studies highlight the promising nature of triazole compounds:
- Antitumor Efficacy : A study focused on a novel series of triazole hybrids demonstrated significant antitumor effects in vitro with several compounds outperforming standard treatments .
- Antioxidant Properties : Research on related triazole compounds revealed notable antioxidant capabilities that may contribute to their protective effects against oxidative stress-related diseases .
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-11-8-12(2)10-14(9-11)20-18(24)17-13(3)23(22-21-17)16-7-5-4-6-15(16)19/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBCPQLWUQUBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














